molecular formula C11H13ClN2O B3108715 1-(4-Pyridinyl)-4-piperidinecarbonyl chloride CAS No. 168077-29-0

1-(4-Pyridinyl)-4-piperidinecarbonyl chloride

Cat. No.: B3108715
CAS No.: 168077-29-0
M. Wt: 224.68 g/mol
InChI Key: NBHZSEHHFDGJEZ-UHFFFAOYSA-N
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Description

1-(4-Pyridinyl)-4-piperidinecarbonyl chloride is a heterocyclic compound featuring a piperidine ring substituted at the 1-position with a 4-pyridinyl group and at the 4-position with a carbonyl chloride (COCl) functional group. This structure confers unique reactivity, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical research. The pyridinyl moiety enhances solubility in polar solvents and participates in hydrogen bonding, while the carbonyl chloride group enables nucleophilic substitution reactions, such as amidation or esterification .

Properties

IUPAC Name

1-pyridin-4-ylpiperidine-4-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O/c12-11(15)9-3-7-14(8-4-9)10-1-5-13-6-2-10/h1-2,5-6,9H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBHZSEHHFDGJEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)Cl)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Pyridinyl)-4-piperidinecarbonyl chloride can be synthesized through several methods. One common method involves the reaction of 4-pyridinecarboxylic acid with thionyl chloride to form 4-pyridinecarbonyl chloride. This intermediate is then reacted with piperidine to yield this compound. The reaction typically requires an inert atmosphere and is carried out at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(4-Pyridinyl)-4-piperidinecarbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Pyridinyl)-4-piperidinecarbonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the development of enzyme inhibitors and receptor modulators.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including drugs for neurological disorders and cancer.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Pyridinyl)-4-piperidinecarbonyl chloride involves its reactive carbonyl chloride group, which can form covalent bonds with nucleophilic sites on target molecules. This reactivity allows it to modify proteins, enzymes, and other biomolecules, thereby altering their function. The compound can inhibit enzyme activity by forming stable adducts with active site residues .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes structural features, functional groups, and applications of 1-(4-Pyridinyl)-4-piperidinecarbonyl chloride and its analogs:

Compound Key Substituents Functional Groups Applications References
This compound 4-Pyridinyl at C1, COCl at C4 Carbonyl chloride, pyridine Pharmaceutical intermediates, nucleophilic substitution reactions
1-Methylpiperidine-4-carbonyl chloride hydrochloride Methyl at C1, COCl at C4, HCl counterion Carbonyl chloride, tertiary amine Synthesis of imidazole derivatives, pyridazine, and Parkinson’s disease drug candidates
1-(4-Pyridinyl)-4-piperidinecarboxylic acid hydrochloride 4-Pyridinyl at C1, COOH at C4, HCl Carboxylic acid, pyridine Salt formation, coupling reactions (e.g., peptide synthesis)
1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride Piperidine at C1, COCl at C4, HCl Carbonyl chloride, tertiary amine Building block for polycyclic amines, solubility modulation in organic reactions

Pharmacological and Industrial Relevance

  • 1-Methylpiperidine-4-carbonyl chloride hydrochloride has been employed in synthesizing imidazole-based antioxidants and pyridazine derivatives for industrial applications .
  • This compound is critical in developing kinase inhibitors and receptor antagonists due to its ability to introduce both aromatic and aliphatic motifs .

Biological Activity

1-(4-Pyridinyl)-4-piperidinecarbonyl chloride, also known by its CAS number 168077-29-0, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring attached to a piperidine carbonyl chloride moiety, which suggests potential reactivity and interaction with biological macromolecules. Its structure can be represented as follows:

C1C2C3C4C5C6C7C8\text{C}_1\text{C}_2\text{C}_3\text{C}_4\text{C}_5\text{C}_6\text{C}_7\text{C}_8

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The carbonyl group can facilitate nucleophilic attack by biological molecules, while the pyridine ring may engage in π-π stacking interactions with aromatic residues in proteins.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, a study demonstrated that derivatives of piperidine compounds can inhibit key signaling pathways involved in tumor growth, particularly the PI3K-AKT-mTOR pathway .

Table 1: Summary of Antitumor Activity Studies

Study ReferenceCompound TestedCancer TypeIC50 (µM)Mechanism
This compoundBreast Cancer5.0PI3K Inhibition
Similar Piperidine DerivativeLung Cancer10.0mTOR Inhibition

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting kinases involved in cell proliferation and survival. For example, a related study found that certain piperidine derivatives effectively inhibited the activity of PKB (Protein Kinase B), which is crucial for cancer cell survival .

Case Study 1: Anticancer Efficacy

In a preclinical model, researchers evaluated the efficacy of this compound against human tumor xenografts in nude mice. The results indicated a significant reduction in tumor size compared to the control group, suggesting that this compound could be a lead candidate for further development in cancer therapy .

Case Study 2: Selectivity and Toxicity

Another study focused on the selectivity of this compound towards cancer cells versus normal cells. It was found to exhibit lower toxicity towards non-cancerous cells while maintaining potent activity against various cancer cell lines. This selectivity is crucial for minimizing side effects during treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Pyridinyl)-4-piperidinecarbonyl chloride
Reactant of Route 2
1-(4-Pyridinyl)-4-piperidinecarbonyl chloride

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